2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid
Description
Properties
IUPAC Name |
2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-10-6-7-15(13(8-10)18(22)23)19-9-14-16(20)11-4-2-3-5-12(11)17(14)21/h2-9,20H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDUKYBPPPNWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid typically involves the condensation of 1,3-dioxoindan-2-ylidene with an appropriate benzoic acid derivative. The reaction is usually carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced derivatives. Substitution reactions can result in a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of the target compound, their biological activities, and synthesis pathways:
Key Differences and Implications
Core Heterocyclic Systems: The target compound’s 1,3-dioxoindan group is distinct from the quinazolinone and thiazolidinone systems in analogs. Thiazolidinones (e.g., H2-10) are noted for CDK9 inhibition, likely due to their planar structure and hydrogen-bonding capacity . The dioxoindan group could mimic these properties while offering unique steric effects.
Substituent Effects: The 3-bromobenzamido group in compound 23 facilitates cyclization to quinazolinones with potent cytotoxicity . Comparatively, the target compound’s dioxoindan substituent may resist cyclization, favoring direct enzyme interactions. Benzyloxycarbonylamino derivatives (e.g., from ) inhibit serine proteases via covalent or non-covalent interactions with catalytic triads. The dioxoindan group’s electron-withdrawing nature could modulate such interactions .
Synthetic Accessibility: The synthesis of 2-amino-5-methylbenzoic acid derivatives often involves diazotization, iodination, and Ullmann coupling (e.g., ). The target compound may require condensation of 2-amino-5-methylbenzoic acid with a 1,3-dioxoindan-aldehyde precursor, followed by oxidation.
Anticancer Potential
- Quinazolinones derived from 2-amino-5-methylbenzoic acid exhibit IC₅₀ values in the low micromolar range against colorectal cancer cells (HCT116: 1.2–3.5 μM) . The target compound’s conjugated system may improve DNA intercalation or topoisomerase inhibition.
- Thiazolidinones (e.g., H2-10) show CDK9 inhibition (IC₅₀: 0.8 μM), critical for blocking transcription in cancer cells . The dioxoindan group’s rigidity could enhance kinase selectivity.
Enzyme Inhibition
- Serine protease inhibitors like 2-[(benzyloxycarbonyl)amino]-5-methylbenzoic acid disrupt bacterial periplasmic protein degradation (MIC: 4–8 μg/mL against E. coli) . The target compound’s ketone groups may chelate catalytic serine residues.
Biological Activity
2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid, identified by the CAS number 959579-16-9, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its effects on various cellular mechanisms and potential therapeutic applications.
Chemical Structure and Properties
The compound's biological activity is primarily attributed to its interaction with cellular pathways involved in proteostasis and apoptosis. Research indicates that derivatives of benzoic acid, similar to this compound, can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .
1. Proteasome and Lysosomal Activity
Studies have demonstrated that compounds with similar structures can significantly activate proteasomal activities. For instance, in vitro assays showed that certain benzoic acid derivatives increased chymotrypsin-like activity, which is essential for protein breakdown .
2. Cytotoxicity Studies
In cell-based assays involving human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), compounds derived from benzoic acid exhibited low cytotoxicity at concentrations up to 10 μg/mL. The tested extracts did not significantly inhibit cell growth, suggesting a favorable safety profile for further investigation .
3. Antioxidant Activity
The antioxidant properties of similar benzoic acid derivatives have been documented in various studies. These compounds may scavenge free radicals and reduce oxidative stress, contributing to their potential therapeutic benefits in aging and degenerative diseases.
Case Study 1: Proteostasis Modulation
A study focusing on benzoic acid derivatives isolated from Bjerkandera adusta showed that these compounds could enhance proteostasis by promoting the activity of cathepsins B and L. The study found that certain derivatives activated these enzymes significantly, indicating a potential role in modulating protein degradation pathways .
Case Study 2: Cancer Cell Line Evaluation
In a comparative analysis of the effects of benzoic acid derivatives on cancer cell lines, it was observed that some compounds inhibited cell proliferation without inducing cytotoxic effects. This suggests a selective action that could be harnessed for cancer therapy .
Table: Summary of Biological Activities
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

